PGF2alpha-dihydroxypropanylamine

Description

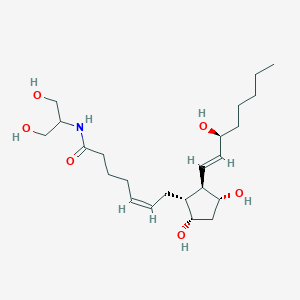

Structure

2D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOUIWKWHBHDC-GKUWGJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biotransformational Pathways Research

Chemical Synthesis Methodologies for Prostaglandin (B15479496) F2alpha-Dihydroxypropanylamine

The total chemical synthesis of PGF2alpha-dihydroxypropanylamine is not extensively documented in dedicated publications. However, its synthesis can be logically inferred from the well-established synthetic routes for its parent compound, Prostaglandin F2alpha (PGF2α), followed by a standard amidation reaction. The synthesis of PGF2α itself is a landmark achievement in organic chemistry, with several notable approaches developed over the years.

The foundational Corey synthesis, a 17-step linear process, established a key bicyclic intermediate known as the Corey lactone, which has become a cornerstone for many subsequent prostaglandin syntheses. synarchive.com This intricate pathway involves numerous stereocontrolled reactions, including a Diels-Alder reaction, Baeyer-Villiger oxidation, and Wittig reaction to construct the complex cyclopentane (B165970) ring and its two aliphatic side chains with the correct stereochemistry. synarchive.com Another significant contribution was Woodward's 14-step formal synthesis, which also provided a strategic pathway to this class of molecules. synarchive.com More recent advancements have focused on improving efficiency and stereoselectivity. For instance, a highly stereoselective, organocatalytic total synthesis was developed that produces PGF2α in just seven steps from 2,5-dimethoxytetrahydrofuran (B146720) using S-proline as an asymmetric catalyst. wikipedia.org

To obtain this compound, the carboxylic acid group of the synthesized PGF2α would be activated and then reacted with serinol (2-amino-1,3-propanediol). This final step is a standard peptide coupling or amidation reaction. The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an active ester, which then readily reacts with the primary amine of serinol to form the stable amide bond, yielding the target compound.

Interactive Table: Comparison of Selected PGF2α Synthesis Strategies

| Synthesis | Key Features | Number of Steps (Linear) | Starting Material (Example) | Key Reactions |

| Corey (1969) synarchive.com | Landmark total synthesis, established the "Corey lactone" intermediate. | 17 | Commercially available materials | Diels-Alder, Baeyer-Villiger Oxidation, Wittig Reaction synarchive.com |

| Woodward (1973) synarchive.com | A formal synthesis providing an alternative strategic approach. | 14 | Adamantane derivative | Tiffeneau-Demjanov Rearrangement, Wittig Reaction synarchive.com |

| Modern Organocatalytic wikipedia.org | Highly stereoselective and concise. | 7 | 2,5-dimethoxytetrahydrofuran | Asymmetric organocatalysis with S-proline wikipedia.org |

Enzymatic Derivation and Endogenous Metabolic Formation Pathways

While chemical synthesis provides a means to produce this compound for research, understanding its potential formation in biological systems is crucial. Evidence suggests that its origins are closely tied to the metabolic cascades of endocannabinoids.

The primary pathway for the formation of prostaglandins (B1171923) involves the enzymatic conversion of arachidonic acid by cyclooxygenase (COX) enzymes. wikipedia.org However, a parallel pathway exists where COX-2 can utilize the endocannabinoid 2-arachidonylglycerol (2-AG) as a substrate. nih.govnih.gov This action generates a class of compounds known as prostaglandin glycerol (B35011) esters (PG-Gs). nih.gov

Specifically, the COX-2-mediated oxygenation of 2-AG leads to the formation of the intermediate Prostaglandin H2 2-glyceryl ester (PGH2-G). nih.gov This endoperoxide intermediate can then be isomerized by various prostaglandin synthases into different prostaglandin glycerol esters. For instance, prostaglandin E and D synthases can convert PGH2-G into PGE2-G and PGD2-G, respectively. nih.gov Analogously, the action of a prostaglandin F synthase would convert PGH2-G into Prostaglandin F2alpha 2-glyceryl ester (PGF2α-G). This establishes a direct metabolic link between the endocannabinoid 2-AG and the immediate precursor to this compound. nih.govlipidmaps.org This pathway suggests that this compound is part of a larger family of signaling lipids derived from endocannabinoid metabolism. nih.gov

This compound is identified as a derivative of the 2-AG metabolite, PGF2α 2-glyceryl ester (PGF2α-G). lipidmaps.org The precise enzymatic steps for this transformation are an area of ongoing investigation. One plausible hypothesis involves the hydrolysis of the ester linkage in PGF2α-G by one or more esterases or lipases to release free PGF2α. Studies on the related compound PGE2-G have shown it can be rapidly hydrolyzed in blood plasma to generate free PGE2. nih.gov

Once free PGF2α is formed, it could then be enzymatically amidated with serinol to yield this compound. This would require an enzyme capable of catalyzing the formation of an amide bond between the carboxylic acid of PGF2α and the amine group of serinol. While specific enzymes for this reaction have not been fully characterized, the existence of such biotransformation pathways highlights the complex metabolic network that can modify primary prostaglandins into a diverse array of signaling molecules. An alternative, more direct pathway could involve a transamidation reaction where the glyceryl group of PGF2α-G is directly exchanged for a serinol group, although this remains speculative. The stability of prostaglandin glycerol esters is variable, and their metabolism can lead to the formation of novel bioactive compounds. nih.gov

Molecular and Cellular Mechanisms of Action

Prostaglandin (B15479496) F Receptor (FP Receptor) Interactions

PGF2alpha-dihydroxypropanylamine, a synthetic analog of Prostaglandin F2alpha (PGF2α), is presumed to exert its physiological effects primarily by binding to and activating the Prostaglandin F Receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is the natural target for PGF2α. wikipedia.orguniprot.org The interaction of ligands with this receptor is crucial for initiating a cellular response.

Detailed ligand binding studies are essential to characterize the interaction between a compound and its receptor. For this compound, also known as PGF2α serinol amide, specific binding data from peer-reviewed literature is not extensively available. However, its activity can be inferred from its structural similarity to PGF2α and from functional assay data.

Ligand Binding Studies of Prostaglandin F2alpha-Dihydroxypropanylamine

Affinity and Dissociation Constants

Specific affinity (Ki) and dissociation constants (Kd) for this compound at the FP receptor are not well-documented in publicly available scientific literature. These values are critical for quantifying the binding strength between the ligand and the receptor. For context, the endogenous ligand PGF2α typically binds to the FP receptor with high affinity, exhibiting a Kd in the low nanomolar range. uky.edunih.govnih.gov For instance, Scatchard plot analysis has revealed a high-affinity binding site for PGF2α with a Kd of approximately 25.2 nM in CHO cells transfected with the receptor cDNA. nih.gov Another study in rat skin smooth endoplasmic reticulum showed a Kd of 1.0 x 10⁻⁹ M. nih.gov While direct binding data is scarce, functional assays provide insight into the potency of this compound. It has been shown to be a potent inducer of calcium mobilization in various cell lines.

| Cell Line | EC50 for Calcium Mobilization | Reference |

|---|---|---|

| RAW 264.7 Macrophages | 3.7 pM | biocompare.com |

| H1819 Cells | 1.2 pM | biocompare.com |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Competition Binding with Prostaglandin F2alpha and Related Ligands

| Ligand | Relative Affinity | Reference |

|---|---|---|

| PGF2α | High | wikipedia.org |

| PGD2 | ~5-10 fold lower than PGF2α | wikipedia.org |

| PGE2 | ~10-100 fold lower than PGF2α | wikipedia.org |

| PGI2 | Low | wikipedia.org |

| TXA2 | Low | wikipedia.org |

Influence of Membrane Lipids and Phospholipids on Binding

The lipid bilayer of the cell membrane is not merely a passive scaffold but can actively influence the function of membrane proteins, including GPCRs like the FP receptor. nih.govnih.govplos.org The lipid composition can affect receptor conformation, oligomerization, and ligand binding. plos.org While no studies have specifically investigated the influence of membrane lipids on the binding of this compound, general principles suggest that the lipid environment is crucial. For many GPCRs, specific lipids like cholesterol can bind to the receptor and modulate its activity. plos.org The partitioning of a lipophilic ligand like a prostaglandin analog into the membrane can also affect its local concentration near the receptor, thereby influencing binding kinetics. nih.gov The physical properties of the membrane, such as thickness and curvature, which are determined by the lipid and phospholipid composition, can also indirectly impact receptor function. plos.org

This compound is considered a selective agonist for the FP receptor. The FP receptor itself is relatively selective for PGF2α and its analogs. While other natural prostanoids can bind to the FP receptor, they generally do so with significantly lower affinity. wikipedia.org Synthetic analogs are often designed to improve selectivity and stability. The potent induction of calcium mobilization by this compound at picomolar concentrations strongly indicates that it acts as a full agonist at the FP receptor, mimicking the action of the endogenous ligand PGF2α. biocompare.com Agonist binding to the FP receptor induces a conformational change in the receptor, which is necessary for the activation of downstream signaling pathways. arvojournals.org

Activation of the FP receptor by an agonist like this compound initiates intracellular signaling cascades through the coupling of the receptor to heterotrimeric G-proteins. The FP receptor is primarily known to couple to Gαq proteins. nih.govnih.gov This coupling leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. nih.gov The observed potent calcium mobilization induced by this compound is consistent with the activation of this Gαq-PLC-IP3 pathway. biocompare.comnih.gov

In addition to Gαq, there is evidence that the FP receptor can also couple to Gα12/Gα13 proteins. scbt.com Activation of this pathway leads to the stimulation of the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is involved in the regulation of cellular processes such as smooth muscle contraction and cytoskeletal reorganization. scbt.com

Downstream G-Protein Coupled Signaling Pathway Activation

Phospholipase C Activation and Inositol Phosphate (B84403) Signaling

The interaction of PGF2α with its G protein-coupled receptor, the FP receptor, frequently leads to the activation of Phospholipase C (PLC). nih.gov This enzyme plays a critical role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

Studies have demonstrated that PGF2α rapidly induces the accumulation of inositol phosphates in various cell types. In cultured rat and human glomerular mesangial cells, PGF2α was identified as a major eicosanoid activating this signaling pathway, leading to a swift accumulation of IP3. nih.gov Similarly, in NIH-3T3 fibroblasts, PGF2α stimulation resulted in a dose- and time-dependent generation of inositol phosphates, with detectable changes in Ins(1,4,5)P3 and Ins(1,3,4,5)P4 levels occurring first. nih.gov

This activation of the PLC pathway is a key indicator of functional receptor engagement. For instance, treatment of human endometrial adenocarcinoma explants with PGF2α resulted in the mobilization of inositol phosphate signaling, confirming the presence of active FP receptors. nih.gov Analogues of PGF2α have also been shown to utilize this pathway. The PGF2α analogue cloprostenol (B1669231), for example, dose- and time-dependently increased the generation of inositol polyphosphates in cultured human granulosa-lutein cells. nih.gov The characteristics of these effects strongly suggest the activation of a Gq protein-coupled receptor which, in turn, activates PLCβ. nih.gov

Intracellular Calcium Mobilization Dynamics in Macrophages and Other Cell Lines (e.g., RAW 264.7, H1819)

A direct consequence of IP3 generation is the mobilization of calcium from intracellular stores. The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored Ca2+ into the cytoplasm, leading to a transient rise in intracellular free calcium concentration ([Ca2+]i). nih.gov

Synthetic analogs of PGF2α, such as PGF2α glyceryl esters, have been shown to effectively induce calcium mobilization in a concentration-dependent manner in multiple cell lines. nih.gov In the murine macrophage-like cell line RAW 264.7 and the human non-small cell lung cancer cell line H1819, PGF2α glyceryl ester analogs prompted a significant increase in intracellular calcium levels. nih.govnih.gov Research indicates that the glycerol (B35011) moiety is essential for this calcium response. nih.gov

Interestingly, the dynamics of calcium mobilization can vary between cell types. For a related compound, PGE2 glyceryl ester, the response typically peaked at a concentration of 10 nM in RAW 264.7 cells, whereas in H1819 cells, the peak was observed at a lower concentration range of 100 pM to 1 nM. nih.gov Furthermore, the magnitude of the calcium response was generally greater in H1819 cells compared to RAW 264.7 cells. nih.gov This entire calcium response appears to be independent of the potential hydrolysis products (PGE2 and PGF2α), suggesting a distinct signaling pathway for these ester and amide analogs. nih.gov

Table 1: Cellular Calcium Mobilization in Response to Prostaglandin Analogs

| Cell Line | Compound | Effect | Peak Response Concentration | Reference |

|---|---|---|---|---|

| RAW 264.7 | PGF2α Glyceryl Ester Analogs | Concentration-dependent increase in intracellular Ca2+ | Not specified | nih.gov |

| H1819 | PGF2α Glyceryl Ester Analogs | Concentration-dependent increase in intracellular Ca2+ | Not specified | nih.gov |

| RAW 264.7 | PGE2 Glyceryl Ester (PGE2-G) | Concentration-dependent increase in intracellular Ca2+ | 10 nM | nih.gov |

Crosstalk with Other Intracellular Signaling Pathways

The signaling cascades initiated by PGF2α are not isolated; they exhibit significant crosstalk with other major intracellular signaling pathways, including those mediated by Protein Kinase C and the Epidermal Growth Factor Receptor.

Modulation of Protein Kinase C (PKC) Activity

The activation of PLC by PGF2α generates diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). mdpi.com Consequently, PGF2α signaling often involves the potent modulation of PKC activity. In resting Swiss 3T3 cells, PGF2α rapidly stimulates the phosphorylation of an 80 kDa protein, a known substrate for PKC, indicating an activation of the PKC signaling pathway. nih.gov

Direct evidence for PKC activation has been observed in human ovarian cells. Both PGF2α and its analogue cloprostenol were found to activate PKC in granulosa-lutein and luteal cells, demonstrated by the translocation of the enzyme from the cytosol to the cell membrane. nih.gov This activation is a critical step, as studies in related prostaglandin systems have shown that PKC activation can reach levels approximately twenty-fold above baseline in RAW 264.7 cells. nih.gov The link between PGF2α and PKC is further solidified by findings that the effects of PGF2α on other signaling pathways can be abolished in cells where PKC has been depleted. nih.gov

Influence on Epidermal Growth Factor Receptor (EGFR) Signaling

There is substantial evidence for crosstalk between the PGF2α signaling pathway and the Epidermal Growth Factor Receptor (EGFR) pathway. PGF2α can transactivate the EGFR, a process where the activation of the PGF2α receptor leads to the phosphorylation and activation of the EGFR, subsequently triggering its downstream signaling cascades, such as the MAPK pathway. nih.gov This transactivation has been observed in human endometrial adenocarcinoma cells and appears to be mediated through Phospholipase C. nih.gov

This interplay is a critical mechanism in cellular regulation. The activation of the EGFR pathway by prostaglandins (B1171923) like PGF2α can influence cell proliferation and other key cellular functions. nih.govmdpi.com

In addition to transactivation, PGF2α can also modulate EGFR signaling by altering ligand binding. In primary cultures of adipocyte precursors, PGF2α was found to specifically inhibit the binding of Epidermal Growth Factor (EGF) to its receptors in a dose-dependent manner. nih.gov A detailed Scatchard analysis revealed that this inhibition was not due to a change in receptor affinity but rather a significant (approximately 50%) decrease in the number of available EGF receptors on the cell surface. nih.gov This effect appears to be mediated by Protein Kinase C, as it was eliminated in cells that had been subjected to prolonged treatment with a phorbol (B1677699) ester to downregulate PKC. nih.gov

The reduction in available cell surface EGF receptors is directly linked to an increased rate of internalization of the EGF-receptor complexes. nih.gov Studies comparing EGF binding at different temperatures and on fixed cells provided evidence that PGF2α promotes the removal of EGF-receptor complexes from the cell membrane in adipocyte precursors. nih.gov This enhanced internalization serves as another layer of regulation, effectively dampening the cellular response to EGF in the presence of PGF2α.

Table 2: Summary of PGF2α Influence on EGFR Signaling

| Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Endometrial Adenocarcinoma Cells | Transactivation of EGFR | Phospholipase C-mediated phosphorylation of EGFR | nih.gov |

| Adipocyte Precursors | Inhibition of EGF binding | Decrease in the number of available cell surface receptors | nih.gov |

| Adipocyte Precursors | Increased internalization of EGF-receptor complexes | PKC-mediated process | nih.gov |

Biological Activities and Functional Implications in Research Models

Effects on Cellular Proliferation and Differentiation Processes

The compound exerts distinct effects on the proliferation and differentiation of various cell types, highlighting its potential as a modulator of tissue growth and development.

In fibroblastic cell lines such as Swiss mouse 3T3 cells, PGF2α has been shown to be a potent stimulator of DNA synthesis. nih.gov Studies have demonstrated that PGF2α can induce a significant portion of quiescent cells to enter the S phase of the cell cycle and incorporate [methyl-3H]thymidine. nih.gov At a concentration of 8.5 x 10-7 M, PGF2α stimulated 21% of confluent resting Swiss 3T3 cells to initiate DNA synthesis within 28 hours. nih.gov This mitogenic effect is selective for PGF2α compared to other prostaglandins (B1171923) like PGE1, PGE2, and PGF2β. nih.gov The stimulation of DNA synthesis by PGF2α is associated with the activation of phosphatidylinositol turnover and a subsequent increase in the cellular content of 1,2-diacylglycerol, suggesting a distinct signaling pathway from other growth factors like EGF. nih.gov

PGF2α acts as a potent inhibitor of adipocyte differentiation. nih.gov Research indicates that it suppresses the differentiation of preadipocytes into mature fat cells. nih.gov This inhibitory effect is mediated through the FP receptor and involves the suppression of key pro-adipogenic transcription factors. jst.go.jp PGF2α has been shown to inhibit the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and C/EBPα, both of which are crucial for adipogenesis. nih.gov Furthermore, PGF2α stimulates the expression of transforming growth factor-alpha (TGFα), another inhibitor of adipose differentiation, suggesting an amplification mechanism for its anti-adipogenic effects. nih.gov

Table 1: Effect of PGF2α on Adipocyte Differentiation Markers

| Marker | Effect of PGF2α Treatment | Reference |

|---|---|---|

| PPARγ Expression | Inhibition | nih.gov |

| C/EBPα Expression | Inhibition | nih.gov |

| TGFα mRNA Expression | Stimulation | nih.gov |

In the context of the endometrium, PGF2α and its analogues play a complex role in cell proliferation and have been implicated in tumorigenesis. The FP receptor is expressed in human endometrial adenocarcinoma tissues, and its activation by PGF2α can promote the proliferation of endometrial cancer cells. nih.gov Studies using the Ishikawa human endometrial adenocarcinoma cell line have shown that PGF2α treatment leads to increased cell proliferation. oup.com This proliferative effect is mediated through the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, PGF2α signaling in endometrial adenocarcinoma cells can upregulate the expression of ADAMTS1, a metalloproteinase that promotes epithelial cell invasion. nih.gov Elevated levels of PGF2α and its receptor have been observed in endometrial adenocarcinomas, suggesting a potential role in the progression of this cancer. aacrjournals.orgmdpi.com PGF2α has also been shown to regulate the expression of the inflammatory chemokine CXCL1 in endometrial adenocarcinoma cells, which may contribute to the tumor microenvironment by promoting neutrophil chemotaxis. aacrjournals.org

Modulation of Endocrine Functions

PGF2alpha-dihydroxypropanylamine significantly influences endocrine processes, particularly those related to luteal function and steroidogenesis.

PGF2α is a well-established luteolytic agent in many species, acting to regress the corpus luteum and thereby decrease progesterone (B1679170) production. In cultured bovine luteal cells, PGF2α has been shown to inhibit agonist-stimulated progesterone production. nih.gov While it does not affect basal progesterone synthesis, it effectively suppresses the stimulatory effects of luteinizing hormone (LH), dibutyryl cAMP (dbcAMP), cholera toxin, and forskolin. nih.gov This inhibitory action appears to occur at a site beyond the accumulation of cAMP. nih.gov However, in early bovine corpora lutea, PGF2α has been observed to paradoxically increase lipoprotein utilization for progesterone synthesis, suggesting a luteotropic role at this specific stage. researchgate.net

Table 2: Effect of PGF2α on Stimulated Progesterone Production in Bovine Luteal Cells

| Stimulatory Agent | Effect of PGF2α Co-treatment | Reference |

|---|---|---|

| Luteinizing Hormone (LH) | Suppression | nih.gov |

| Dibutyryl cAMP (dbcAMP) | Suppression | nih.gov |

| Cholera Toxin | Suppression | nih.gov |

| Forskolin | Suppression | nih.gov |

The synthesis of progesterone in luteal cells is heavily dependent on the availability of cholesterol, which is primarily supplied by circulating low-density lipoproteins (LDL) and high-density lipoproteins (HDL). Research in bovine luteal cells has demonstrated that PGF2α can inhibit the utilization of both LDL and HDL for progesterone synthesis in vitro. nih.gov Interestingly, while PGF2α inhibits lipoprotein-stimulated progesterone production, it does not appear to block the uptake of lipoprotein-derived cholesterol into the cell or its transport to the mitochondria. nih.gov This suggests that the luteolytic effect of PGF2α may occur at a step after cholesterol transport but before its conversion to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme. nih.gov

Cardiovascular System Research Paradigms

The influence of this compound (Latanoprost acid) on the cardiovascular system has been explored through various in vitro and animal studies, highlighting its effects on vascular tone, cardiac cell structure, and its potential implications for blood pressure regulation.

Vasoconstrictor Properties in In Vitro Vascular Models

This compound, as an analog of Prostaglandin (B15479496) F2α (PGF2α), demonstrates notable vasoconstrictor properties in isolated blood vessel preparations. arvojournals.orgportlandpress.com Studies on isolated porcine ciliary arteries have shown that Latanoprost acid induces vasoconstriction. arvojournals.org This effect is particularly evident at higher concentrations. arvojournals.orgresearchgate.net For example, in bovine ciliary artery preparations, concentrations above 1 μM were required to elicit significant contractions. arvojournals.orgresearchgate.net The mechanism for this vasoconstriction may involve the stimulation of thromboxane (B8750289) A2 (TP) receptors, as the effect was abolished by a TP receptor antagonist in one study. researchgate.net In comparative studies, Latanoprost acid was found to be a more potent vasoconstrictor than the related compound travoprost (B1681362) in porcine ciliary arteries, though less potent than the TP-receptor agonist U46619 and PGF2α itself. arvojournals.org

| Vascular Model | Effective Concentration | Observed Effect | Potential Receptor Pathway | Source |

|---|---|---|---|---|

| Porcine Ciliary Arteries | 0.1 μM - 0.1 mM | Induces vasoconstriction; stronger than travoprost at higher concentrations. | FP / TP Receptors | arvojournals.org |

| Bovine Ciliary Arteries | > 1 μM (10-6 M) | Induces vasoconstriction. | TP Receptors | researchgate.net |

| Molecular Marker | Observed Change upon PGF2α Stimulation | Significance | Source |

|---|---|---|---|

| c-Fos | 35-fold increase in mRNA | Early-response gene indicative of hypertrophic signaling. | arvojournals.org |

| Atrial Natriuretic Factor (ANF) | 800-fold increase in mRNA | Fetal gene re-expression, a hallmark of cardiac hypertrophy. | arvojournals.org |

| α-Skeletal Actin | Increased expression | Fetal gene re-expression associated with hypertrophic response. | researchgate.netsante.fr |

| Total mRNA per cell | Doubling of content | Indicates increased protein synthesis and cell growth. | arvojournals.org |

Implications for Blood Pressure Regulation Studies

The vasoconstrictive properties of this compound suggest potential implications for blood pressure regulation. However, the effects on systemic blood pressure are complex and appear to be dose-dependent. In animal models, very high systemic doses of a PGF2α analog—approximately 100 times the equivalent of a clinical topical dose—were found to cause a slight increase in blood pressure, which was attributed to an increase in cardiac output. arvojournals.org Conversely, other animal studies using Latanoprost acid found it had no effect on interstitial fluid pressure, a factor related to microvascular fluid exchange and edema, which are components of blood pressure control. physiology.org The development of compounds like Latanoprostene bunod, which combines Latanoprost acid with a nitric oxide (NO)-donating molecule, further complicates the picture. bmj.com While the NO component is intended to lower pressure, the dual mechanism underscores the intricate interplay of prostaglandin and other signaling pathways in vascular control. bmj.com These findings indicate that while localized vasoconstriction is a clear activity, the translation to systemic blood pressure effects requires further investigation.

Skeletal Muscle and Bone Metabolism Research

Research into this compound and its parent compound extends to the musculoskeletal system, revealing key roles in the molecular pathways governing muscle growth and bone cell activity.

| Step | Molecule/Process | Function | Source |

|---|---|---|---|

| 1. Ligand Binding | PGF2α / Analog | Binds to and activates the FP receptor on muscle cells. | nih.govresearchgate.net |

| 2. Signal Transduction | Intracellular Calcium (Ca2+) | Levels increase following FP receptor activation. | nih.govnih.gov |

| 3. Transcription Factor Activation | NFATC2 | Translocates to the nucleus in response to elevated calcium. | nih.gov |

| 4. Cellular Response | Myotube Growth | Increased myonuclear accretion and cell size. | nih.govnih.gov |

Regulation of Osteoclast and Osteoblast Activity in Bone Remodeling Models

The effects of PGF2α analogs on bone metabolism are multifaceted, influencing both bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). PGF2α is recognized as a mitogenic and survival agent for osteoblasts in some models. nih.gov However, its effects can be less pronounced than those of other prostaglandins like PGE2. nih.gov In studies using neonatal mouse calvariae, PGF2α was a relatively weak stimulator of bone resorption (osteoclast activity) and had little effect on bone formation (osteoblast activity) compared to PGE2. nih.gov

More specifically for Latanoprost acid, recent research indicates that it inhibits osteoclastogenesis—the formation of osteoclasts. selleckchem.com It was shown to block the RANKL-induced formation and function of osteoclasts by inhibiting several key signaling cascades, including ERK, AKT, JNK, and p38, which subsequently suppresses the crucial c-fos/NFATc1 pathway for osteoclast development. selleckchem.com This suggests a potential role in modulating bone resorption.

| Cell Type | Compound | Observed Effect in Research Models | Source |

|---|---|---|---|

| Osteoblasts (Bone Formation) | PGF2α | Acts as a mitogenic and survival agent; considered a weaker agonist than PGE2. | nih.govnih.gov |

| Osteoclasts (Bone Resorption) | PGF2α | Weakly stimulates bone resorption. | nih.gov |

| Osteoclasts (Bone Resorption) | Latanoprost Acid | Inhibits RANKL-induced osteoclast formation and function. | selleckchem.com |

Comparative Analysis with Prostaglandin F2alpha and Its Analogs

Structure-Activity Relationships for Receptor Binding and Signaling

The interaction of prostaglandin (B15479496) analogs with the Prostaglandin F2α receptor (FP receptor) is critically dependent on their chemical structure. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins to initiate the phosphatidylinositol-calcium second messenger system. nih.govabcam.com It can also couple to other G-proteins like Gα12/13. nih.gov

PGF2α, the endogenous ligand, features a characteristic prostanoic acid skeleton with a C-1 carboxylic acid, and hydroxyl groups at positions C-9, C-11, and C-15. PGF2alpha-dihydroxypropanylamine, also known as Prostaglandin F2alpha serinol amide, is a synthetic analog where the C-1 carboxylic acid is replaced by an N-(1,3-dihydroxypropan-2-yl)amide group. nih.gov This modification at the C-1 position is a key determinant of the molecule's pharmacological profile.

Historically, modifications at the C-1 position, such as creating dimethyl amide and dimethyl amine derivatives, have resulted in compounds with altered activity, including FP receptor antagonists. nih.gov The replacement of the anionic carboxylate group with a neutral, more complex amide moiety, as seen in this compound, fundamentally changes the molecule's interaction with the receptor's binding pocket. This can influence receptor affinity and the subsequent conformational changes that trigger downstream signaling cascades. While PGF2α acts as a full agonist, its amide analogs can range from partial agonists to competitive antagonists, depending on the nature of the amide substitution. nih.gov The signaling can also be biased, where the analog may preferentially activate one G-protein pathway (e.g., Gq/11) over another.

Table 1: Structural Comparison of PGF2α and PGF2α-dihydroxypropanylamine

| Feature | Prostaglandin F2α (PGF2α) | PGF2α-dihydroxypropanylamine |

|---|---|---|

| Chemical Formula | C20H34O5 | C23H41NO6 nih.gov |

| C-1 Functional Group | Carboxylic Acid (-COOH) wikipedia.org | N-(1,3-dihydroxypropan-2-yl)amide nih.gov |

| Receptor Interaction Moiety | Anionic carboxylate at physiological pH | Neutral polar amide group |

| Expected Activity Profile | Full Agonist nih.govrndsystems.com | Potentially a partial agonist or antagonist |

Relative Efficacies in Defined Biological Assays

The efficacy of prostaglandin analogs is quantified in various in vitro biological assays that measure specific cellular responses following FP receptor activation. A standard agonist like PGF2α elicits robust and measurable responses in these systems.

A primary assay involves measuring the mobilization of intracellular calcium ([Ca2+]i) or the accumulation of inositol (B14025) phosphates (IPs), which are direct consequences of Gq-mediated signaling. nih.gov In cells engineered to express the FP receptor, PGF2α causes a dose-dependent increase in IP production. nih.gov Another common method is the use of reporter gene assays, where the activation of transcription factors downstream of the signaling cascade (such as Nur77) is quantified. nih.gov PGF2α strongly induces Nur77 expression in human ciliary muscle and trabecular meshwork cells. nih.gov Furthermore, functional assays can measure physiological responses, such as the induction of cardiomyocyte hypertrophy in cell culture. rndsystems.com

While specific efficacy data for this compound is not extensively published, its performance in these assays would be compared against PGF2α. If it acts as a competitive antagonist, it would be expected to inhibit the PGF2α-induced response in a dose-dependent manner. For instance, the known FP receptor antagonist AL-8810 effectively blocks PGF2α-mediated increases in IP production and Nur77 expression. nih.govnih.gov The efficacy of this compound would thus define its role as an agonist, partial agonist, or antagonist at the FP receptor.

Table 2: Biological Assays for FP Receptor Activity

| Biological Assay | Endpoint Measured | Typical Response to PGF2α (Full Agonist) | Reference |

|---|---|---|---|

| Inositol Phosphate (B84403) (IP) Accumulation | Production of second messenger IPs | Dose-dependent increase in IP levels | nih.gov |

| Intracellular Calcium Mobilization | Transient increase in free cytosolic Ca2+ | Rapid and significant increase in [Ca2+]i | abcam.com |

| Reporter Gene Assay (e.g., Nur77) | Expression of a downstream reporter gene | Strong induction of gene expression | nih.gov |

| Cardiomyocyte Hypertrophy Assay | Increase in cardiomyocyte cell size | Induces hypertrophy in vitro | rndsystems.com |

Differential Metabolic Stability in In Vitro Systems

The metabolic stability of a drug candidate is a critical factor determining its duration of action. In vitro systems, such as liver microsomes and intact hepatocytes, are used to assess the rate at which a compound is metabolized by phase I and phase II enzymes. wuxiapptec.comcreative-bioarray.com

The metabolism of PGF2α is well-characterized. The primary and most rapid metabolic step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. This is typically followed by the reduction of the C-13, C-14 double bond and subsequent beta-oxidation of the carboxylic acid alpha-chain and omega-oxidation of the omega-chain. arvojournals.orgnih.gov The resulting metabolites, such as 13,14-dihydro-15-keto-PGF2α, are biologically inactive. nih.gov This metabolic process can be tissue-specific; for example, studies have shown that human ocular tissues lack the enzymes to degrade PGF2α, contributing to its local efficacy. arvojournals.org

The structure of this compound suggests a significantly different metabolic profile. The amide bond at the C-1 position is not a substrate for the enzymes involved in beta-oxidation. Amide linkages are generally more resistant to hydrolysis than esters or acids in biological systems. This structural modification would block the beta-oxidation of the alpha-chain, one of the key deactivation pathways for PGF2α. Consequently, this compound is expected to exhibit greater metabolic stability in in vitro systems like liver microsomes or hepatocytes compared to its parent compound, PGF2α. This enhanced stability would likely translate to a longer biological half-life.

Table 3: Predicted Metabolic Profile in In Vitro Systems

| Compound | Primary Metabolic Pathways | Key Structural Feature Influencing Metabolism | Expected In Vitro Stability | Reference |

|---|---|---|---|---|

| Prostaglandin F2α (PGF2α) | 15-OH oxidation, β-oxidation of the α-chain, ω-oxidation | C-1 Carboxylic Acid (substrate for β-oxidation) | Lower | arvojournals.orgnih.gov |

| PGF2α-dihydroxypropanylamine | 15-OH oxidation, ω-oxidation (β-oxidation of α-chain is blocked) | C-1 Amide (resistant to β-oxidation) | Higher | nih.gov |

Research Methodologies and Analytical Approaches

In Vitro Cell Culture Systems for Compound Characterization and Functional Assays

In vitro cell culture systems are fundamental for characterizing the activity of prostaglandin (B15479496) analogs like PGF2alpha-dihydroxypropanylamine. These systems allow for the controlled investigation of cellular responses in a simplified and reproducible environment.

Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells, often chosen for their ease of culture and transfection, making them suitable for reporter gene assays that screen for potential agonists and antagonists of the prostaglandin F (FP) receptor. For instance, HEK293T/17 cells are utilized in reverse transfection reporter assays to screen for FP receptor modulators. Another relevant cell line is the Swiss 3T3, which is used to study calcium signaling in response to FP receptor activation. nih.gov

Functional assays in these cell culture systems are diverse and tailored to the specific signaling pathways of the FP receptor. Key assays include:

Reporter Gene Assays: These assays measure the transcriptional activity of a reporter gene linked to a specific response element, providing a readout of receptor activation.

Calcium Flux Assays: The FP receptor is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). innoprot.comdiscoverx.com Assays measuring this calcium mobilization are a direct indicator of receptor agonism. innoprot.comarvojournals.org

Phosphoinositide Hydrolysis Assays: Activation of the Gq pathway also stimulates the hydrolysis of phosphoinositides, another measurable downstream event. nih.gov

These cell-based assays are crucial for the initial screening and characterization of compounds, providing data on their potency and efficacy as agonists or antagonists at the FP receptor. nih.gov

Radioligand Receptor Binding Assays and Scatchard Analysis

Radioligand receptor binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor. nih.govgiffordbioscience.com These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.

The basic principle involves incubating a receptor preparation (such as cell membranes or tissue homogenates) with a radiolabeled ligand. sci-hub.se The binding of the radioligand can be displaced by an unlabeled compound, such as this compound. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the binding affinity (Ki) of the test compound can be calculated. giffordbioscience.com

Key components of radioligand binding assays include:

Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) versions of prostaglandin analogs, such as ³H-PGF2α or ³H-17-phenyl-PGF2α, are commonly used. nih.govrevvity.com

Receptor Preparations: These can be derived from cultured cells overexpressing the receptor or from tissues known to express the receptor, such as the rat colon or Swiss 3T3 cells. nih.govsci-hub.se

Separation of Bound and Free Ligand: Techniques like filtration are used to separate the receptor-bound radioligand from the unbound radioligand. revvity.com

Scatchard analysis , a graphical method of analyzing saturation binding data, can be used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov This information is vital for understanding the receptor population in a given tissue or cell type and for characterizing the binding properties of new compounds. nih.gov

| Assay Type | Parameter Determined | Description | Typical Radioligand |

|---|---|---|---|

| Saturation Binding | Kd (Affinity), Bmax (Receptor Density) | Measures the binding of increasing concentrations of a radioligand to determine the receptor's affinity and the total number of binding sites. nih.gov | [³H]PGF2α |

| Competition Binding | Ki (Inhibition Constant) | Measures the ability of an unlabeled compound to compete with a fixed concentration of a radiolabeled ligand for receptor binding. giffordbioscience.com | [³H]17-phenyl-PGF2α |

| Kinetic Binding | kon (Association Rate), koff (Dissociation Rate) | Measures the rate at which a radioligand binds to and dissociates from the receptor over time. giffordbioscience.com | [¹²⁵I]-labeled analogs |

Advanced Spectrometric and Chromatographic Techniques for Identification and Quantification

The identification and quantification of this compound and its metabolites in biological samples rely on advanced analytical techniques that offer high sensitivity and specificity.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful method for separating and quantifying prostaglandin analogs in various matrices, including cosmetic products and biological tissues. nih.govnih.govrsc.org This technique provides structural information and allows for the detection of compounds at very low concentrations. nih.gov Sample preparation methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, can be adapted for the extraction of these compounds from complex samples. nih.gov

Metabolomics approaches are employed to gain a broader understanding of the metabolic fate of this compound and its effects on cellular metabolism. Pseudotargeted metabolomics combines the advantages of both targeted and untargeted approaches to profile a wide range of metabolites.

Following administration of a compound, biological fluids or tissues can be analyzed to identify and quantify metabolites. nih.gov Techniques like two-dimensional thin-layer chromatography (TLC) combined with autoradiography have been used historically to profile prostaglandin metabolites. nih.gov Modern approaches utilize high-resolution mass spectrometry to identify a broad spectrum of metabolic products, providing insights into the pathways of degradation and the formation of potentially active or inactive metabolites. nih.gov

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blot, Immunohistochemistry)

To understand the molecular mechanisms underlying the effects of this compound, researchers investigate its influence on the expression of relevant genes and proteins.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to quantify the messenger RNA (mRNA) levels of specific genes, such as the FP receptor (PTGFR gene) or enzymes involved in prostaglandin synthesis. nih.gov This allows for the determination of whether the compound alters the transcription of its own receptor or other signaling-related genes.

Western Blot: Western blotting is used to detect and quantify the expression of specific proteins. arvojournals.orgresearchgate.net For example, antibodies against the FP receptor can be used to determine the amount of receptor protein in different cell types or tissues. arvojournals.org This technique is also valuable for assessing the phosphorylation state of signaling proteins, which is an indicator of pathway activation. researchgate.net

Immunohistochemistry: This technique allows for the visualization of the location of specific proteins within tissues. nih.govnih.gov By using antibodies against the FP receptor, researchers can identify the specific cell types that express the receptor and are therefore potential targets for this compound. nih.govnih.gov For instance, immunohistochemistry has been used to show the expression of prostaglandin receptors in various tissues, including the kidney and skin. nih.govnih.gov

| Technique | Target Molecule | Information Gained | Example Application |

|---|---|---|---|

| RT-PCR | mRNA | Gene expression levels | Quantifying FP receptor mRNA in ocular tissues. nih.gov |

| Western Blot | Protein | Protein expression and phosphorylation state | Detecting FP receptor protein in trabecular meshwork cells. arvojournals.org |

| Immunohistochemistry | Protein | Protein localization in tissues | Visualizing EP receptor expression in skin tumors. nih.gov |

Functional Assays for Signaling Pathway Activation (e.g., Calcium Imaging, Phosphorylation Assays)

Functional assays are essential for confirming that receptor binding by this compound translates into a cellular response. These assays measure downstream events in the signaling cascade initiated by receptor activation.

Calcium Imaging: As FP receptor activation mobilizes intracellular calcium, fluorescent calcium indicators can be used to visualize and quantify these changes in living cells. innoprot.comdiscoverx.comarvojournals.org This provides a real-time readout of receptor function. innoprot.com

Phosphorylation Assays: Activation of the FP receptor can lead to the phosphorylation of various downstream signaling proteins, such as extracellular signal-regulated kinases (ERK). researchgate.net Western blotting with phosphorylation-specific antibodies is a common method to assess the activation of these signaling pathways. researchgate.net

These functional assays provide a crucial link between receptor binding and the ultimate physiological effects of the compound.

Animal Models for Investigating Systemic Effects and Physiological Roles (e.g., Mice, Rats, Sheep, Monkeys for PGF2alpha context)

While in vitro studies provide valuable mechanistic insights, animal models are indispensable for understanding the systemic effects and physiological roles of this compound in a whole organism. The choice of animal model often depends on the specific physiological system being investigated.

Rodents (Mice and Rats): Mice and rats are widely used to study the effects of prostaglandin analogs on various physiological processes, including inflammation and reproductive functions. nih.gov Knockout mouse models, where the gene for the FP receptor is deleted, have been instrumental in defining the specific roles of this receptor.

Sheep: Sheep have been a key model for studying the luteolytic effects of PGF2α and its analogs. nih.govnih.gov The reproductive cycle of sheep is well-characterized, making them suitable for investigating the role of these compounds in controlling the corpus luteum. nih.govscielo.org.mx

Monkeys: Non-human primates, such as Macaca fascicularis, are used in later-stage preclinical studies due to their closer physiological resemblance to humans. nih.gov These models are valuable for assessing the effects of prostaglandin analogs on intraocular pressure and reproductive parameters. nih.govnih.gov

These animal models allow for the investigation of complex physiological responses that cannot be replicated in vitro, such as changes in blood flow, uterine contractions, and intraocular pressure. nih.govyoutube.com They are essential for evaluating the potential therapeutic applications of compounds like this compound.

Ex Vivo Tissue Explant Studies (e.g., Isolated Corpora Lutea)

Ex vivo tissue explant studies represent a powerful methodology for investigating the biological effects of compounds on specific tissues in a controlled environment that closely mimics the tissue's native state. ors.org Unlike in vitro models that often use isolated cells in two-dimensional cultures, ex vivo organ culture preserves the native extracellular matrix, original cell phenotypes, and the complex cellular-matrix interactions. ors.org This approach allows researchers to study the intricate biological mechanisms of a tissue while maintaining its structural and functional integrity. ors.orgresearchgate.net Methodologies can range from culturing whole organs or tissue fragments to analyzing tissues that have been treated in vivo prior to excision. nih.govnih.gov Analytical techniques such as enzymatic digestion, morphometric analysis, flow cytometry, and live-cell imaging can then be applied to understand cellular and molecular responses. nih.govelsevierpure.comnih.gov

A primary application for this methodology in the context of prostaglandin research is the study of isolated corpora lutea to understand the process of luteolysis (the regression of the corpus luteum). The corpus luteum is essential for establishing and maintaining pregnancy through its production of progesterone (B1679170). Prostaglandin F2α (PGF2α) and its analogues are known to be potent luteolytic agents, and ex vivo studies are critical for dissecting their direct effects on luteal tissue.

In one such study using an ovine model, corpora lutea were collected from ewes at various time points (12, 24, or 36 hours) following the administration of PGF2α. nih.gov The isolated luteal tissue was then analyzed using enzymatic dissociation to create single-cell suspensions and morphometric analysis of tissue slices. This approach allowed for the detailed quantification and characterization of different cell populations within the corpus luteum, including large and small steroidogenic luteal cells. nih.gov

Key findings from this research indicated that the administration of PGF2α led to a rapid decrease in serum progesterone levels within 12 hours, confirming the induction of luteolysis. nih.gov The analysis of the explanted tissue revealed that the steroidogenic cells became more fragile after treatment. nih.gov While the number of large luteal cells did not change, their average diameter decreased significantly by 36 hours post-treatment. In contrast, the number of small luteal cells decreased by 24 hours, with no change in their diameter. nih.gov These results support the hypothesis that PGF2α's initial effects during luteolysis are targeted toward the large luteal cells, where PGF2α receptors are predominantly located. nih.gov

| Parameter | Cell Type | Observation Time Post-Treatment | Finding |

|---|---|---|---|

| Cell Number | Large Luteal Cells | 12, 24, 36 h | No significant change |

| Cell Diameter | Large Luteal Cells | 36 h | Decreased (p < 0.05) |

| Cell Number | Small Luteal Cells | 24 h | Decreased (p < 0.05) |

| Cell Diameter | Small Luteal Cells | 12, 24, 36 h | No significant change |

| Serum Progesterone | Systemic | 12 h | Decreased (p < 0.05) |

Another study in hysterectomized pigs investigated the endocrine changes induced by PGF2α, which mimics the hormonal shifts seen before normal parturition. nih.gov Although the treatment was administered in vivo, the study provides critical insight into the direct action on the aging corpora lutea, which persist in the absence of a uterus. Following PGF2α injection, there was an abrupt decrease in progesterone and a sharp increase in relaxin, prolactin, and growth hormone, demonstrating the compound's profound effect on the endocrine function of the corpus luteum and pituitary gland. nih.gov

Future Research Directions and Unexplored Avenues

Identification of Novel Binding Partners and Receptors for Prostaglandin (B15479496) F2alpha-Dihydroxypropanylamine

While PGF2α primarily interacts with the Prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR), it is crucial to determine if the addition of the dihydroxypropanylamine moiety alters this binding profile. nih.govnih.gov Future studies should employ techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening to identify potential new binding partners. Radioligand binding assays comparing the affinity of PGF2alpha-dihydroxypropanylamine to that of PGF2α for the FP receptor and other prostanoid receptors would be a foundational step. Research has shown that different prostaglandins (B1171923) can have varying affinities for a range of receptors, and even subtle structural changes can alter these interactions significantly. nih.gov

Comprehensive Profiling of Metabolic Pathways Involving the Chemical Compound

The metabolic fate of this compound is currently unknown. The metabolism of naturally occurring prostaglandins like PGE2 involves oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent beta- and omega-oxidation. nih.gov It is essential to investigate whether this compound is a substrate for the same enzymes, such as 15-hydroxyprostaglandin dehydrogenase. In vitro studies using liver and lung microsomes, which are primary sites of prostaglandin metabolism, could provide initial insights into its metabolic stability and the chemical structures of its metabolites. nih.gov Understanding its metabolic profile is fundamental for any future pharmacological development.

Exploration of Epigenetic and Transcriptomic Regulation Mediated by the Compound

Prostaglandins are known to influence gene expression and cellular differentiation. For instance, PGE2 can regulate T-cell differentiation by modulating transcription factors. nih.gov The potential for this compound to induce epigenetic changes, such as histone modifications or DNA methylation, remains an open and intriguing question. escholarship.org High-throughput screening using techniques like RNA-sequencing and ChIP-sequencing on cells treated with the compound could reveal its impact on the transcriptome and epigenome. Such studies could uncover novel signaling pathways and cellular processes regulated by this specific prostaglandin analogue.

Development of Advanced Research Probes and Pharmacological Tools

To facilitate the study of this compound, the development of specialized research tools is necessary. This includes the synthesis of biotinylated or fluorescently labeled versions of the compound to serve as probes for receptor localization and trafficking studies. Furthermore, the creation of highly specific antibodies that can distinguish this compound from PGF2α and other related lipids would be invaluable for its detection and quantification in biological samples. The development of selective agonists and antagonists will also be critical for dissecting its specific biological functions.

Role in Mechanistic Understanding of Specific Pathophysiological Processes (e.g., inflammation, cardiovascular disorders)

PGF2α is implicated in a variety of physiological and pathological processes, including inflammation and cardiovascular diseases. nih.govnih.gov It has been shown to cause vasoconstriction, promote cardiac myocyte hypertrophy, and contribute to myocardial fibrosis. nih.gov Given these roles, a key research direction will be to investigate whether this compound shares, opposes, or has distinct effects in these contexts. For example, studies on its influence on inflammatory cell migration, cytokine production, and its effects on vascular smooth muscle cells and cardiac fibroblasts would be highly informative. Elucidating its role in these processes could reveal new therapeutic opportunities or highlight potential risks.

Q & A

Q. 1.1. What are the established protocols for synthesizing PGF2α-dihydroxypropanylamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves prostaglandin F2α (PGF2α) derivatization with hydroxypropanylamine via carbodiimide-mediated coupling. Key steps include:

- Reagent Optimization : Adjust molar ratios of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to improve coupling efficiency.

- Purification : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Monitor purity via UV-Vis (λ = 210 nm).

- Yield Enhancement : Conduct reaction under inert nitrogen atmosphere at 4°C to minimize oxidation.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| EDC:NHS Ratio | 1:1.2 | Maximizes activation |

| Reaction pH | 6.5–7.0 | Reduces hydrolysis |

| Temperature | 4°C | Stabilizes intermediates |

Q. 1.2. Which analytical techniques are most reliable for characterizing PGF2α-dihydroxypropanylamine in biological matrices?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with MRM (multiple reaction monitoring) for specificity.

- NMR Validation : ¹H-NMR (600 MHz, CDCl₃) to confirm amine linkage and stereochemistry.

- Stability Testing : Incubate samples at 37°C for 24 hours and quantify degradation via peak area reduction .

Advanced Research Questions

Q. 2.1. How can researchers address contradictory data on PGF2α-dihydroxypropanylamine’s receptor binding affinity across studies?

Methodological Answer: Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization). To resolve:

- Cross-Validation : Replicate assays in parallel using HEK293 cells expressing FP receptors and primary cell models.

- Meta-Analysis : Pool data from ≥5 independent studies, applying random-effects models to account for heterogeneity.

- Control Standardization : Use a reference agonist (e.g., latanoprost) to normalize batch-to-batch variability .

Q. 2.2. What experimental design considerations are critical for in vivo studies of PGF2α-dihydroxypropanylamine’s metabolic effects?

Methodological Answer:

- Dose-Response Curves : Test 3–5 log-spaced doses (e.g., 0.1–10 mg/kg) in murine models to identify EC₅₀.

- Endpoint Selection : Prioritize tissue-specific biomarkers (e.g., hepatic CYP450 activity, renal prostaglandin metabolites).

- Ethical Compliance : Follow NIH guidelines for humane endpoints and include sham-operated controls to isolate compound effects .

Table 2: In Vivo Study Design Framework

| Variable | Recommendation | Rationale |

|---|---|---|

| Sample Size | n ≥ 8 per group | Reduces type II error |

| Blinding | Double-blind allocation | Minimizes bias |

| Statistical Power | 80% (α = 0.05) | Ensures detectability |

Q. 2.3. How can translational research overcome discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure compound half-life in plasma vs. cell culture media to identify clearance differences.

- 3D Tissue Models : Use human-derived organoids to bridge gap between cell lines and whole-organ responses.

- Mechanistic Studies : Apply CRISPR-Cas9 knockout of FP receptors in animal models to confirm target specificity .

Methodological Guidance for Data Interpretation

- Contradictory Results : Employ Bland-Altman plots to assess agreement between techniques (e.g., ELISA vs. LC-MS).

- Longitudinal Stability : Store samples at -80°C with desiccants; avoid freeze-thaw cycles >3x to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.